2,6-bis(Aminomethyl)-4-bromophenol dihydrochloride
Description
Properties
IUPAC Name |
2,6-bis(aminomethyl)-4-bromophenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2ClH/c9-7-1-5(3-10)8(12)6(2-7)4-11;;/h1-2,12H,3-4,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHRWAAABBDXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)O)CN)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure and reactivity of 4-bromo-substituted Mannich base phenols
Technical Guide: Structure, Reactivity, and Therapeutic Potential of 4-Bromo-Substituted Mannich Base Phenols
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, 4-bromo-substituted Mannich base phenols represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple phenols, these compounds possess a triad of reactive features:
-
The Phenolic Core: Acts as a proton donor and radical scavenger.[1]
-
The 4-Bromo Substituent: A lipophilic anchor that blocks metabolic oxidation at the para-position and enables halogen bonding (σ-hole interactions).[1]
-
The Mannich Side Chain (Aminomethyl group): Introduces basicity, solubility, and metal-chelating capability.[1]
This guide dissects the structural dynamics, synthetic pathways, and reactivity profiles of these compounds, distinguishing them from their Schiff base analogs (imines) and focusing on their utility in drug development.
Structural Dynamics & Physicochemical Properties[1]
The reactivity of 4-bromo-substituted Mannich bases is governed by the interplay between the electron-withdrawing bromine and the intramolecular hydrogen bonding of the aminomethyl arm.
The Intramolecular Hydrogen Bond (S(6) Motif)
A defining feature of ortho-substituted Mannich bases is the formation of a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the nitrogen atom of the amino group.[1]
-
Consequence: This forms a pseudo-six-membered ring, denoted as an S(6) graph set motif.
-
Impact on Lipophilicity: The IMHB "masks" the polar hydroxyl and amine groups, significantly increasing the compound's lipophilicity (logP) and membrane permeability, a critical factor for CNS-targeting drugs (e.g., AChE inhibitors).
The 4-Bromo Effect (Electronic & Steric)
-
Electronic: Bromine is inductively electron-withdrawing (-I) but mesomerically electron-donating (+M).[1] At the para position, it increases the acidity of the phenol (lowering pKa) compared to unsubstituted phenol, strengthening the O-H...N interaction.
-
Blocking: The C-Br bond is metabolically robust.[1] It prevents para-hydroxylation by Cytochrome P450 enzymes, extending the half-life of the drug candidate.
Structural Visualization
Figure 1: Structural interplay in 4-bromo-2-(aminomethyl)phenols showing the formation of the S(6) motif.[1]
Synthetic Architecture
The synthesis of these compounds relies on the Mannich Reaction , a three-component condensation of a substrate with an active hydrogen (4-bromophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine.
Comparative Methodologies
| Feature | Conventional Reflux | Microwave-Assisted (Green) |
| Solvent | Ethanol/Methanol | Ethanol or Solvent-Free |
| Time | 4 – 24 Hours | 2 – 10 Minutes |
| Catalyst | None or HCl | None or Silica Nanoparticles (SNPs) |
| Yield | 60 – 75% | 85 – 95% |
| Purification | Recrystallization (Lossy) | Simple Wash/Filtration |
Mechanism of Formation
The reaction proceeds via the formation of an electrophilic iminium ion from the formaldehyde and amine, which then attacks the electron-rich ortho-position of the phenol.
Critical Note: The 4-position is blocked by Bromine.[1] If the 2- and 6-positions are both open, controlling stoichiometry is vital to prevent the formation of bis-Mannich bases (2,6-disubstituted products).
Experimental Protocol: Synthesis of 4-Bromo-2-(morpholinomethyl)phenol
This protocol is optimized for reproducibility and high yield, utilizing a microwave-assisted approach to minimize thermal degradation.
Reagents:
-
4-Bromophenol (10 mmol)[1]
-
Morpholine (11 mmol)
-
Formaldehyde (37% aq.[1] solution, 12 mmol)
-
Ethanol (Absolute)[1]
Step-by-Step Workflow:
-
Pre-mixing: In a 50 mL borosilicate vessel, dissolve 4-bromophenol (1.73 g) in 5 mL of ethanol.
-
Activation: Add morpholine (0.96 g) dropwise. Observation: A slight exotherm indicates acid-base interaction.[1]
-
Addition: Add formaldehyde solution (1.0 mL) dropwise while stirring.
-
Irradiation: Place the vessel in a microwave reactor (e.g., Monowave or modified domestic setup). Irradiate at 300W, 80°C for 180 seconds.
-
Work-up: Allow the mixture to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.
-
Crystallization: The product often precipitates as a white/off-white solid.[1] If oil forms, scratch the vessel walls or refrigerate overnight.
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water (9:1).
Validation (Self-Validating Metrics):
-
Melting Point: Sharp range (e.g., 90-92°C).[1] Broad range indicates oligomer formation.[1]
-
1H NMR (CDCl3): Look for the diagnostic singlet of the methylene bridge (-CH2-) connecting the phenol and morpholine.[1] It typically appears around 3.6 – 3.8 ppm .[1] The disappearance of the broad OH signal (or its downfield shift to >10 ppm) confirms the S(6) H-bond.[1]
Reactivity Profile & Mechanism of Action
Understanding the reactivity of these compounds is essential for predicting their biological behavior.
The Quinone Methide Hypothesis
Mannich bases are "latent" alkylating agents.[1] Under physiological conditions (or thermal stress), they can undergo deamination (loss of the amine) to form a highly reactive ortho-quinone methide (o-QM) intermediate.[1]
-
Mechanism: The o-QM is an electron-deficient species that rapidly reacts with nucleophiles (e.g., thiols in proteins, DNA nitrogens).[1]
-
4-Bromo Role: The Br substituent prevents the formation of para-quinone methides, channeling the reactivity exclusively through the ortho pathway. This specificity reduces off-target toxicity compared to unsubstituted phenols.[1]
Reactivity Pathway Diagram
Figure 2: The conversion of the Mannich base to the reactive ortho-quinone methide species, leading to covalent enzyme inhibition.[1]
Therapeutic Applications
Antimicrobial Activity
4-bromo-substituted Mannich bases exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis).[1]
-
Mode of Action: The lipophilic Br atom facilitates cell wall penetration.[1] Once inside, the Mannich base chelates metal ions essential for bacterial metalloenzymes or alkylates thiol groups via the o-QM mechanism.
Cholinesterase Inhibition (Alzheimer's)
These compounds act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2]
-
SAR Insight: The 4-bromo group fits into the hydrophobic pocket of the enzyme's active site, while the protonated amine (at physiological pH) interacts with the anionic sub-site.
-
Data: Ki values for optimized 4-bromo derivatives often range from 0.1 to 20 nM , comparable to standard drugs like Galantamine.[1]
References
-
Microwave-Assisted Synthesis of Mannich Bases
-
Structural Characterization (Crystal Data)
-
Biological Activity (Cholinesterase Inhibition)
-
Antioxidant & Reactivity Mechanisms
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Bot Verification [rasayanjournal.co.in]
A Senior Application Scientist's Guide to the Synthesis and Functionalization of Robson-Type Macrocycles from 4-Bromophenol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural and Functional Significance of Robson-Type Macrocycles
Macrocyclic compounds, molecules defined by a ring structure containing 12 or more atoms, occupy a unique and increasingly vital area of chemical space.[1] Their distinct architecture—a blend of conformational rigidity and flexibility—allows them to engage with biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules.[2] Among the diverse families of macrocycles, the Robson-type, first reported by Pilkington and Robson, are particularly noteworthy.[3] These structures are typically binucleating, meaning they can house two metal ions in close proximity within a compartmentalized organic framework.
The archetypal synthesis involves a [2+2] Schiff base condensation between two equivalents of a 2,6-diformylphenol and two equivalents of a diamine. This reaction is almost invariably performed in the presence of a metal ion which acts as a template, guiding the reactants to form the cyclic product with high fidelity. The resulting macrocycle possesses two distinct compartments: an N₂O₂ "salen-like" site and an O₄ "all-oxygen" site, making them exceptional platforms for studying bimetallic cooperativity in catalysis and as models for metalloenzymes.
This guide focuses specifically on the synthesis of Robson-type macrocycles derived from 4-bromophenol. The inclusion of the bromine atom is a strategic design choice. It serves as a versatile functional handle, enabling a suite of post-synthetic modifications via modern cross-coupling chemistry. This capability is paramount for drug development, as it allows for the systematic tuning of the macrocycle's physicochemical properties and the exploration of its structure-activity relationship (SAR).
The Cornerstone of Synthesis: The 2,6-Diformyl-4-bromophenol Precursor
The entire synthetic endeavor hinges on the successful preparation of the key building block: 2,6-diformyl-4-bromophenol. While various formylation methods exist, the Duff reaction provides a reliable route for the ortho-formylation of phenols, which are strongly activated aromatic systems.[4][5][6]
Causality in the Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[7] The reaction proceeds via electrophilic aromatic substitution, where the electrophile is an iminium ion generated from the protonation and decomposition of HMTA.[6] The powerful electron-donating hydroxyl group of 4-bromophenol directs the substitution to the ortho positions. Because both ortho positions are vacant and activated, a diformylation can be achieved, yielding the desired precursor.[4] Alternative methods like the Reimer-Tiemann reaction, which uses chloroform and a strong base to generate a dichlorocarbene electrophile, can also achieve ortho-formylation but often suffer from lower yields and the formation of byproducts.[8][9][10] For this reason, the Duff reaction is often the preferred method for this specific transformation.
Detailed Experimental Protocol: Synthesis of 2,6-diformyl-4-bromophenol
Objective: To synthesize the dialdehyde precursor from 4-bromophenol via a Duff reaction.
Materials:
-
4-Bromophenol
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or a mixture of Glycerol and Boric Acid
-
Hydrochloric acid (HCl), 4 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents: Ethyl acetate, Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq).
-
Reagent Addition: Add hexamethylenetetramine (4.0 eq) and trifluoroacetic acid (as solvent). Scientist's Note: The excess of HMTA is crucial to drive the reaction towards diformylation. TFA is an effective acidic medium for this reaction, though traditional Duff conditions using a glyceroboric acid melt can also be employed.[7]
-
Reaction: Heat the mixture to 100-110 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After cooling to room temperature, slowly add 4 M HCl to the reaction mixture. Heat the mixture to reflux for 1 hour to hydrolyze the intermediate imine species to the aldehyde.
-
Work-up: Cool the mixture and transfer it to a separatory funnel. Extract the product into diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2,6-diformyl-4-bromophenol as a solid.
The Art of Cyclization: Metal-Templated Synthesis
The defining step in forming a Robson macrocycle is the metal-templated cyclization. The metal ion is not merely a reactant but a crucial organizing element—a "positive template"—that pre-organizes the linear precursors, bringing the reactive aldehyde and amine functionalities into proximity and favoring the intramolecular cyclization over intermolecular polymerization.[11]
The Role of the Metal Template
A template reaction is one where a central species (here, a metal ion) binds to and arranges the reactant molecules into a specific orientation that facilitates a desired reaction.[11] In the absence of the metal template, the reaction of a dialdehyde and a diamine would likely result in a mixture of linear polymers and perhaps a small amount of the desired macrocycle. The metal ion, by coordinating to the oxygen and nitrogen atoms of the precursors, creates a chelate effect that stabilizes the transition state leading to the macrocycle.[12]
The choice of metal ion (e.g., Cu(II), Ni(II), Zn(II), Pb(II)) can influence the reaction, and the resulting metal complex is often the isolated product. For applications where the metal-free macrocycle is desired, a subsequent demetallation step may be necessary, although this can be challenging.
Workflow for Metal-Templated Synthesis of a Robson-Type Macrocycle
Caption: Overall workflow from 4-bromophenol to functionalized macrocycles.
Detailed Experimental Protocol: [2+2] Macrocyclization
Objective: To synthesize a binuclear copper(II) Robson-type macrocycle.
Materials:
-
2,6-diformyl-4-bromophenol
-
Copper(II) acetate monohydrate
-
1,3-Diaminopropane
-
Methanol
Procedure:
-
Solution A: Dissolve 2,6-diformyl-4-bromophenol (2.0 eq) and copper(II) acetate monohydrate (2.0 eq) in hot methanol (approx. 150 mL). Stir until a clear green solution is formed.
-
Solution B: In a separate flask, dissolve 1,3-diaminopropane (2.0 eq) in methanol (50 mL).
-
Cyclization: While stirring Solution A vigorously, add Solution B dropwise over 30 minutes. Scientist's Note: The slow addition is critical to maintain pseudo-high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
Reaction: A precipitate will typically form upon addition. After the addition is complete, heat the mixture to reflux for 3 hours.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold methanol and diethyl ether to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent like DMF or DMSO if necessary.
The Strategic Advantage: Post-Synthetic Modification (PSM)
The true power of using a 4-bromophenol derivative lies in the post-synthetic modification possibilities.[13][14][15] The bromine atoms on the macrocyclic scaffold are handles for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the creation of a library of analogous macrocycles from a single common precursor, a highly efficient strategy in drug discovery.[16][17]
Example PSM Reactions:
-
Suzuki Coupling: Reaction with a boronic acid or ester to introduce new aryl or alkyl groups. This can be used to tune solubility, add pharmacophores, or attach linkers.
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl moieties, which can serve as rigid linkers or be further functionalized (e.g., via click chemistry).
-
Buchwald-Hartwig Amination: Reaction with an amine to introduce nitrogen-containing functional groups, which can profoundly impact biological activity and properties like hydrogen bonding capacity.
Reaction Scheme: Metal-Templated [2+2] Condensation
Caption: General scheme for the [2+2] condensation to form the macrocycle. (Note: Images are placeholders for chemical structures)
Characterization and Validation
Confirming the structure of the synthesized macrocycle is a critical, multi-step process. No single technique is sufficient; a combination of spectroscopic and analytical methods is required.
| Technique | Purpose | Expected Observations for a Binuclear Cu(II) Macrocycle |
| Mass Spectrometry (ESI-MS) | Confirms the mass-to-charge ratio (m/z) of the final product. | An isotopic pattern consistent with the presence of two bromine and two copper atoms. The parent ion peak corresponding to the calculated molecular weight of the complex. |
| Infrared (IR) Spectroscopy | Identifies key functional groups and confirms the formation of the imine bond. | Disappearance of the C=O stretch (around 1680 cm⁻¹) from the dialdehyde and the N-H stretches from the diamine. Appearance of a strong C=N (imine) stretch around 1630-1650 cm⁻¹. |
| Elemental Analysis (CHN) | Determines the empirical formula of the complex. | The experimentally found percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed structure within an acceptable error margin (±0.4%). |
| X-Ray Crystallography | Provides unambiguous, three-dimensional structural information. | The ultimate proof of structure. It will confirm the [2+2] connectivity, the coordination geometry around the two copper centers, and the overall conformation of the macrocycle. |
Note: Due to the paramagnetic nature of Cu(II), obtaining high-resolution NMR spectra for these complexes is often difficult. If a diamagnetic analogue (e.g., using Zn(II)) is synthesized, ¹H and ¹³C NMR would be powerful tools to confirm the symmetrical nature of the macrocycle.[12]
Applications and Future Outlook in Drug Development
The strategic design of these brominated Robson-type macrocycles opens exciting avenues for therapeutic development. Their inherent structural features make them promising candidates for several applications:
-
Inhibitors of Protein-Protein Interactions (PPIs): The large and adaptable surface area of macrocycles is ideal for disrupting the large, often shallow interfaces involved in PPIs, which are implicated in numerous diseases.[1]
-
Targeted Delivery Vehicles: The bimetallic core can be exploited for its unique redox or catalytic properties, while the periphery, functionalized via the bromo-groups, can be appended with targeting moieties or solubilizing groups.
-
Diagnostic Agents: By choosing appropriate metal ions (e.g., Fe(III) or Gd(III)), these macrocycles could be developed as novel contrast agents for magnetic resonance imaging (MRI).[1]
The future of this field lies in the creative application of post-synthetic modification to build highly diverse libraries of macrocycles. By combining robust and scalable synthesis of the core structure with high-throughput screening, researchers can rapidly explore the vast chemical space these molecules offer, accelerating the discovery of new therapeutics for challenging disease targets.
References
-
Chen, I., et al. (2014). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 19(9), 13947-13988. Available from: [Link]
- Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society, 547. (Note: Specific URL not available from search, but this is the seminal paper on the Duff Reaction).
- Ferguson, L. N. (1946). The Duff Reaction. Chemical Reviews, 38(2), 227-254.
- Lindoy, L. F., et al. (1998). A convenient one-pot synthesis of 2,6-diformyl-4-substituted-phenols. Synthesis, 1998(7), 1029-1032. (Note: Specific URL not available from search, but describes relevant precursor synthesis).
-
Cohen, S. M., et al. (2021). Current trends in the postsynthetic modification of framework materials. Chemical Communications, 57(58), 7071-7089. Available from: [Link]
- Wynberg, H. (1976). The Reimer-Tiemann Reaction. Chemical Reviews, 60(2), 169-184.
- Ogata, Y., et al. (1968). The kinetics and mechanism of the Duff reaction. Tetrahedron, 24(14), 5001-5010. (Note: Specific URL not available from search, but provides mechanistic insight).
-
Gou, S., et al. (2005). Self-assembly directed by dinuclear zinc(II) macrocyclic species. Coordination Chemistry Reviews, 249(11-12), 1167-1180. Available from: [Link]
-
Dömling, A. (2017). Macrocycles: MCR synthesis and applications in drug discovery. Drug Discovery Today: Technologies, 23, 1-8. Available from: [Link]
- Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. (Note: Specific URL not available from search, this is the original Reimer-Tiemann paper).
-
Gerbeleu, N. V., et al. (2022). Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice. Molecules, 27(19), 6595. Available from: [Link]
-
Sessler, J. L., et al. (2012). Post-synthetic modification of a macrocyclic receptor via regioselective imidazolium ring-opening. Chemical Science, 3(11), 3191-3197. Available from: [Link]
-
Pilkington, N. H., & Robson, R. (1970). Complexes of binucleating ligands. III. Novel complexes of a macrocyclic binucleating ligand. Australian Journal of Chemistry, 23(11), 2225-2236. Available from: [Link]
-
Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute. Available from: [Link]
-
J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. J&K Scientific. Available from: [Link]
-
Wikipedia contributors. (2023). Duff reaction. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Merey, G., et al. (2022). Macrocyclic complexes of Fe(iii) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI probes. Dalton Transactions, 51(12), 4684-4695. Available from: [Link]
- Farha, O. K., & Hupp, J. T. (2010). Postsynthetic modification of metal-organic frameworks. Accounts of Chemical Research, 43(8), 1166-1175. (Note: URL not in search results, but a key review in the PSM field).
-
Zhang, W., et al. (2023). Recognition Site Modifiable Macrocycle: Synthesis, Functional Group Variation and Structural Inspection. International Journal of Molecular Sciences, 24(3), 2728. Available from: [Link]
-
Sessler, J. L., et al. (2012). Post-synthetic modification of a macrocyclic receptor via regioselective imidazolium ring-opening. PubMed Central. Available from: [Link]
Sources
- 1. Macrocyclic complexes of Fe(iii) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.uni.edu [scholarworks.uni.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Duff_reaction [chemeurope.com]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 11. Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zn(ii) Robson macrocycles as templates for chelating diphosphines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromination: effects on absorption properties and photoluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. Recognition Site Modifiable Macrocycle: Synthesis, Functional Group Variation and Structural Inspection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Post-synthetic modification of a macrocyclic receptor via regioselective imidazolium ring-opening - PMC [pmc.ncbi.nlm.nih.gov]
Solubility profile of 2,6-bis(Aminomethyl)-4-bromophenol 2HCl in water vs methanol
An In-Depth Technical Guide to the Solubility Profile of 2,6-bis(Aminomethyl)-4-bromophenol Dihydrochloride in Water vs. Methanol
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 2,6-bis(aminomethyl)-4-bromophenol dihydrochloride, a molecule of interest in drug development, in two common polar protic solvents: water and methanol. We will delve into the theoretical underpinnings of its solubility, present a rigorous experimental protocol for its determination, and analyze the anticipated results. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the formulation of phenolic compounds.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties, with solubility being a primary gatekeeper. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.
The compound of interest, 2,6-bis(aminomethyl)-4-bromophenol, is presented as a dihydrochloride salt. This is a common and deliberate strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic drug molecules.[1][2][3] The protonation of the two aminomethyl groups by hydrochloric acid results in the formation of a more polar, ionic species that is more readily solvated by polar solvents like water.[1][2]
This guide will provide a comparative analysis of the solubility of 2,6-bis(aminomethyl)-4-bromophenol dihydrochloride in water and methanol. While both are polar protic solvents capable of hydrogen bonding, their differing dielectric constants and structural characteristics will lead to distinct solubility profiles for the solute. Understanding these differences is crucial for selecting appropriate solvent systems during various stages of drug development, from initial screening to final formulation.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, influenced by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
2.1. The Role of the Solute: 2,6-bis(aminomethyl)-4-bromophenol Dihydrochloride
The structure of our target molecule reveals several key features that will dictate its solubility:
-
Phenolic Hydroxyl Group: The -OH group is capable of acting as both a hydrogen bond donor and acceptor, contributing to its interaction with polar solvents.[4]
-
Aminomethyl Groups (as Ammonium Chlorides): The two -CH₂NH₃⁺Cl⁻ groups are ionic and will readily engage in strong ion-dipole interactions with polar solvent molecules. This is the primary driver for its enhanced solubility compared to the free base.
-
Bromine Atom: The bulky and hydrophobic bromine atom can slightly decrease polarity and may sterically hinder some solute-solvent interactions.
-
Aromatic Ring: The benzene ring is largely nonpolar and will have unfavorable interactions with highly polar solvents like water.
2.2. The Influence of the Solvent: Water vs. Methanol
| Property | Water (H₂O) | Methanol (CH₃OH) |
| Polarity | Highly Polar | Polar |
| Dielectric Constant (at 20°C) | ~80 | ~33 |
| Hydrogen Bonding | Strong H-bond donor and acceptor | H-bond donor and acceptor |
| Structure | Small, highly associated network | Larger, less structured than water |
Water is a superior solvent for ionic compounds due to its high dielectric constant, which effectively shields the electrostatic interactions between the cation (ammonium) and anion (chloride), allowing for dissociation. Its small size and extensive hydrogen bonding network enable it to effectively solvate both the ionic groups and the phenolic hydroxyl group.
Methanol , while also a polar protic solvent, has a significantly lower dielectric constant.[5] This makes it less effective at solvating and separating ions compared to water. However, the presence of the methyl group gives it a slightly more nonpolar character, which may lead to more favorable interactions with the aromatic ring of the solute compared to water. Phenolic compounds are often readily solubilized in alcohols like methanol.[6]
Experimental Determination of Solubility
The following protocol outlines a robust method for determining the equilibrium solubility of 2,6-bis(aminomethyl)-4-bromophenol dihydrochloride. The shake-flask method is a widely accepted and reliable technique for this purpose.[7]
3.1. Materials and Equipment
-
2,6-bis(aminomethyl)-4-bromophenol dihydrochloride (analytical grade)
-
Deionized water
-
Methanol (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
Sources
- 1. Why Is Hydrochloride Used in Medicines? Understanding Its Advantages in Drug Formulations - Jianbei [jbeibio.com]
- 2. pharmainfonepal.com [pharmainfonepal.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Phenol - Wikipedia [en.wikipedia.org]
- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Methodological & Application
Synthesis and Application of Dinuclear Copper(II) Complexes with 2,6-Bis(aminomethyl)-4-bromophenol: A Guide for Researchers
Introduction: The Significance of Dinuclear Copper(II) Complexes
Dinuclear copper(II) complexes, particularly those featuring bridging phenoxide ligands, are of significant interest to the scientific community. These complexes serve as valuable models for the active sites of various metalloenzymes, including catechol oxidase and tyrosinase. The proximity of the two copper centers, facilitated by a carefully designed ligand scaffold, allows for cooperative interactions that are crucial for their catalytic activity. The 2,6-bis(aminomethyl)-4-bromophenol ligand provides a robust framework for creating such dinuclear complexes. The aminomethyl arms chelate to the copper ions, while the central phenoxide group acts as an endogenous bridging ligand. The bromine substituent on the phenol ring can modulate the electronic properties of the complex, influencing its redox potential and catalytic efficacy.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of dinuclear copper(II) complexes utilizing the 2,6-bis(aminomethyl)-4-bromophenol ligand. The protocols and insights provided herein are intended for researchers in inorganic chemistry, materials science, and drug development who are interested in exploring the rich chemistry of these fascinating molecules.
Ligand Synthesis: The Mannich Reaction
The synthesis of 2,6-bis(aminomethyl)-4-bromophenol is typically achieved through a Mannich reaction. This one-pot, three-component condensation involves the reaction of 4-bromophenol with formaldehyde and a suitable amine. The choice of amine will determine the terminal groups on the aminomethyl side chains. For the parent ligand with primary amine groups, hexamethylenetetramine is often used as an ammonia equivalent.
Experimental Protocol: Synthesis of 2,6-Bis(aminomethyl)-4-bromophenol
Materials:
-
4-Bromophenol
-
Paraformaldehyde
-
Hexamethylenetetramine
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in ethanol.
-
Add hexamethylenetetramine to the solution, followed by the portion-wise addition of paraformaldehyde.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add concentrated hydrochloric acid. This will hydrolyze the intermediate and precipitate the hydrochloride salt of the desired product.
-
Filter the precipitate and wash with cold ethanol and then diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a solution of sodium hydroxide until the pH is approximately 10-11.
-
The free base will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum over anhydrous magnesium sulfate.
Synthesis of the Dinuclear Copper(II) Complex
The synthesized ligand can be readily complexed with a suitable copper(II) salt to form the dinuclear complex. The choice of the copper salt (e.g., chloride, nitrate, perchlorate, or acetate) can influence the final structure and properties of the complex, as the anion may coordinate to the copper centers.
Experimental Protocol: Synthesis of a Dinuclear Copper(II) Complex
Materials:
-
2,6-Bis(aminomethyl)-4-bromophenol
-
Copper(II) acetate monohydrate
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve 2,6-bis(aminomethyl)-4-bromophenol in methanol in a round-bottom flask.
-
In a separate flask, dissolve a stoichiometric equivalent of copper(II) acetate monohydrate in methanol. For a 2:2 (metal:ligand) complex, a 1:1 molar ratio should be used.
-
Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.
-
A color change is typically observed upon addition, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting precipitate, which is the dinuclear copper(II) complex, can be collected by filtration.
-
Wash the solid with a small amount of cold methanol and then with diethyl ether.
-
Dry the complex in a desiccator over silica gel.
Characterization of the Dinuclear Copper(II) Complex
A thorough characterization of the synthesized complex is essential to confirm its structure and purity. The following techniques are commonly employed:
Spectroscopic and Analytical Techniques
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To identify the coordination of the ligand to the copper(II) ions. | A shift in the ν(N-H) and ν(C-N) stretching frequencies of the aminomethyl groups upon coordination. The appearance of new bands corresponding to Cu-N and Cu-O vibrations. |
| UV-Visible (UV-Vis) Spectroscopy | To study the electronic transitions within the complex. | A broad d-d transition band in the visible region (typically 600-800 nm), characteristic of a distorted square-pyramidal or trigonal bipyramidal geometry around the Cu(II) centers. Ligand-to-metal charge transfer (LMCT) bands may be observed in the UV region. |
| Mass Spectrometry (e.g., ESI-MS) | To determine the molecular weight of the complex and confirm its dinuclear nature. | A peak corresponding to the molecular ion of the dinuclear complex. Fragmentation patterns can provide further structural information. |
| Elemental Analysis (C, H, N) | To confirm the empirical formula of the synthesized complex. | The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula. |
Structural and Magnetic Characterization
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex. It provides precise information on bond lengths, bond angles, and the coordination geometry around the copper centers. For these types of complexes, a structure with two copper(II) ions bridged by the phenoxide oxygen of the ligand is expected.[1] The coordination sphere of each copper ion is typically completed by the two nitrogen atoms of the aminomethyl groups and potentially an exogenous bridging ligand (like an acetate anion from the starting material) or a solvent molecule.[2][3] The geometry around the copper centers is often found to be a distorted square pyramid or trigonal bipyramid.[4][5]
Magnetic Susceptibility Measurements: The magnetic properties of dinuclear copper(II) complexes are of great interest as they provide insight into the electronic communication between the two metal centers. The temperature dependence of the magnetic susceptibility can be used to determine the nature and strength of the magnetic coupling between the two Cu(II) ions. For phenoxide-bridged dinuclear copper(II) complexes, antiferromagnetic coupling is commonly observed, where the spins of the two copper ions align in opposite directions.[3][6] The strength of this coupling is quantified by the exchange coupling constant, J.[7][8]
Potential Applications: Catalytic Activity
Dinuclear copper(II) complexes of 2,6-bis(aminomethyl)phenol derivatives have shown significant promise as catalysts for a variety of oxidation reactions, mimicking the function of copper-containing enzymes.[4]
Catechol Oxidase Mimicry
One of the most studied applications is their ability to catalyze the oxidation of catechols to their corresponding quinones. This reaction is relevant to both industrial processes and biological systems. The catalytic activity of the synthesized complex can be investigated using a model substrate such as 3,5-di-tert-butylcatechol (3,5-DTBC). The reaction can be monitored spectrophotometrically by following the increase in absorbance of the corresponding quinone product.
Experimental Protocol: Catalytic Oxidation of 3,5-di-tert-butylcatechol
Materials:
-
Synthesized dinuclear copper(II) complex
-
3,5-di-tert-butylcatechol (3,5-DTBC)
-
Methanol (or another suitable solvent)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the dinuclear copper(II) complex in methanol.
-
Prepare a stock solution of 3,5-DTBC in methanol.
-
In a quartz cuvette, add a specific volume of the 3,5-DTBC solution and dilute with methanol.
-
Initiate the reaction by adding a small aliquot of the catalyst solution to the cuvette.
-
Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of 3,5-di-tert-butyl-o-benzoquinone can be followed by the increase in its characteristic absorption band around 400 nm.
-
The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.
The catalytic efficiency can be evaluated by determining kinetic parameters such as the Michaelis-Menten constant (KM) and the maximum reaction rate (Vmax).
Visualizing the Synthesis and Structure
Synthesis Workflow
Caption: Workflow for the synthesis and characterization of the dinuclear copper(II) complex.
Proposed Molecular Structure
Sources
- 1. Synthesis, crystal structures, DNA interactions, and antitumor activity of two new dinuclear copper(ii) complexes with thiazole ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. "Synthesis and Single Crystal Structure of a New Dinuclear Copper(II) C" by Chun-Long Chen, Andrea M. Goforth et al. [scholarcommons.sc.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A dinuclear copper(ii) complex with photoswitchable catechol oxidation activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Schiff Base Analogues from Aminomethyl Phenol Precursors: An Application Note and Protocol Guide
Introduction: The Versatility and Significance of Schiff Bases
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry and drug discovery.[1][2][3] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] The remarkable versatility of Schiff bases stems from the electrophilic carbon and nucleophilic nitrogen within the C=N bond, which provides a scaffold for a diverse array of chemical transformations and biological interactions.[3] Schiff base analogues derived from aminomethyl phenol precursors are of particular interest due to the presence of the phenolic hydroxyl group, which can participate in hydrogen bonding and metal chelation, enhancing their biological activity.[4][5][6] These compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and antioxidant activities, making them promising candidates for drug development.[3][7][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of Schiff base analogues derived from aminomethyl phenol precursors. It is designed to offer not just a set of instructions, but a deeper understanding of the underlying chemical principles and experimental considerations.
Reaction Mechanism: A Tale of Addition and Elimination
The formation of a Schiff base is a reversible reaction that proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[2][10] The reaction is often catalyzed by either acid or base.[3][4]
-
Formation of the Carbinolamine Intermediate: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal).[2][10]
-
Dehydration to the Schiff Base: The carbinolamine is an unstable intermediate that readily undergoes dehydration (elimination of a water molecule) to form the stable imine or Schiff base. This dehydration step is typically the rate-determining step of the reaction and is facilitated by acid or base catalysis.[4][10] A mildly acidic pH is often optimal, as a high acid concentration can protonate the amine, rendering it non-nucleophilic and hindering the initial addition step.[4]
Reaction Mechanism: Schiff Base Formation
Caption: General reaction mechanism for the formation of a Schiff base from an aldehyde and an aminomethyl phenol precursor.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the synthesis of a representative Schiff base analogue from 2-amino-4-methylphenol and a substituted benzaldehyde, utilizing both conventional and microwave-assisted methods.
Protocol 1: Conventional Synthesis of (E)-2-((4-hydroxy-3-methoxybenzylidene)amino)-4-methylphenol
This protocol details a standard reflux method for Schiff base synthesis.
Materials:
-
2-Amino-4-methylphenol
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Distilled Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2-amino-4-methylphenol (1.23 g, 10 mmol) in 20 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
Aldehyde Addition: To the stirred solution, add vanillin (1.52 g, 10 mmol) dissolved in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).[4]
-
Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Filtration and Washing: Filter the precipitated solid using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or methanol.[4]
Protocol 2: Microwave-Assisted Synthesis of (E)-2-((4-hydroxy-3-methoxybenzylidene)amino)-4-methylphenol
This protocol offers a more rapid and efficient "green" synthesis approach.[11]
Materials:
-
2-Amino-4-methylphenol
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 2-amino-4-methylphenol (1.23 g, 10 mmol) and vanillin (1.52 g, 10 mmol).
-
Solvent Addition: Add 5 mL of absolute ethanol to the vessel.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate the mixture at a power of 200 W for 2-5 minutes.[4] The reaction progress can be monitored by TLC.
-
Cooling and Precipitation: After the irradiation is complete, carefully remove the vessel from the microwave and allow it to cool to room temperature. The product will precipitate out.
-
Product Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry as described in the conventional method.
Experimental Workflow: From Precursors to Purified Schiff Base
Sources
- 1. mediresonline.org [mediresonline.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Biological applications of Schiff bases: An overview | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel Schiff base analogues of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and their evaluation for antioxidant and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Troubleshooting solubility issues of aminomethyl phenol salts in organic solvents
Welcome to the technical support center for handling aminomethyl phenol salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of these compounds in organic solvents. Instead of a rigid manual, we present a dynamic troubleshooting resource in a question-and-answer format, grounded in chemical principles and validated by practical, in-field experience.
Section 1: Foundational Knowledge: Understanding the Challenge
Q1: What are the fundamental solubility characteristics of aminomethyl phenol salts, and why are they so difficult to dissolve in common organic solvents?
Aminomethyl phenol salts, such as the common hydrochloride (HCl) salt, possess a dual chemical nature. They are comprised of an organic aminomethyl phenol molecule covalently bonded to an ionic salt component. This structure is the root of most solubility challenges.
-
Ionic Character Dominates: The primary issue is that these molecules behave like salts. Salts are defined by strong electrostatic interactions between the positively charged ammonium group (-CH₂NH₃⁺) and the negatively charged counter-ion (e.g., Cl⁻). These strong ionic bonds create a high crystal lattice energy, which requires a highly polar solvent to overcome.
-
Polarity Mismatch: Common organic reaction solvents like dichloromethane (DCM), tetrahydrofuran (THF), toluene, and ethyl acetate (EtOAc) are considered non-polar or only moderately polar.[1] They lack the high dielectric constant and strong solvating power necessary to break apart the ionic crystal lattice and effectively solvate the resulting ions.[2][3][4] Consequently, aminomethyl phenol salts are typically very poorly soluble or completely insoluble in these solvents.[1]
-
"Like Dissolves Like": This core principle governs solubility.[5] The ionic, highly polar nature of the salt is incompatible with the non-polar or low-polarity nature of many organic solvents.[1][2] They exhibit much higher solubility in polar protic solvents like water and alcohols (methanol, ethanol), where the solvent can effectively solvate the ions.[1][5]
The table below summarizes the expected solubility profile for a typical aminomethyl phenol salt (e.g., hydrochloride salt).
| Solvent Class | Solvent Examples | Expected Solubility of Salt Form | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Solvents can hydrogen bond and have a high dielectric constant, effectively solvating the ions.[1][5] |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents have high polarity and can solvate cations well, breaking the crystal lattice.[1] |
| Less Polar | DCM, THF, Ethyl Acetate | Very Low / Insoluble | Insufficient polarity to overcome the salt's crystal lattice energy.[1] |
| Non-Polar | Hexanes, Toluene | Insoluble | The hydrophobic nature is incompatible with the ionic salt.[1] |
Section 2: Troubleshooting Guide & FAQs
This section directly addresses the most common issues encountered in the lab.
Q2: My aminomethyl phenol HCl salt is insoluble in my reaction solvent (DCM/THF). How can I get my reaction to work?
This is the most frequent challenge. Direct dissolution is not feasible. The solution is to chemically modify the salt in situ to a more soluble species or to use a powerful co-solvent system.
Primary Strategy: In-Situ Conversion to the Free Base
The most robust method is to convert the salt to its neutral "free base" form directly within the reaction flask. The free base, while still polar, is significantly more soluble in organic solvents than the ionic salt form.[1]
Mechanism: You add a non-aqueous organic base, most commonly triethylamine (Et₃N), to the suspension of the salt in your organic solvent. The triethylamine neutralizes the acid (HCl), liberating the neutral aminomethyl phenol and forming triethylammonium chloride as a byproduct.
Aminomethyl Phenol-HCl + Et₃N → Aminomethyl Phenol (free base) + Et₃N-HCl (salt byproduct)
The triethylammonium chloride byproduct is often insoluble in solvents like DCM and may precipitate, but it typically does not interfere with many common reactions.[1]
Secondary Strategy: The Co-Solvent Approach
If converting to the free base is not desirable for your specific reaction, a co-solvent system can be employed.[6][7]
Mechanism: You first dissolve the aminomethyl phenol salt in a minimal volume of a very strong, polar aprotic solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1] This concentrated solution is then added to your bulk reaction solvent (e.g., DCM). This keeps the compound in the solution phase to allow it to react.
Critical Consideration: Always run a control reaction with the co-solvent present to confirm it does not inhibit or otherwise interfere with your desired chemical transformation.[1]
Q3: I'm performing an anhydrous acylation with an acyl chloride. Which solubilization strategy should I use?
For strictly anhydrous reactions, water-based solutions are not an option.
-
Primary Choice: The in-situ free base generation with triethylamine is ideal here.[1] It neutralizes the HCl salt and also acts as a scavenger for the HCl generated during the acylation reaction itself. Ensure all reagents and solvents are anhydrous.
-
Alternative: The co-solvent approach using anhydrous DMF or DMSO is also effective.[1] First, dissolve the salt in a minimal amount of anhydrous DMF/DMSO, then add this solution to the reaction vessel containing the bulk solvent and other reagents.
Q4: I dissolved my compound by gently heating the mixture, but it precipitated out later. What is happening and how can I fix it?
This indicates you created a supersaturated solution. The thermal energy temporarily increased the compound's solubility, but the concentration was higher than its true thermodynamic solubility at the ambient reaction temperature.[8] As the solution cooled, the excess solute crashed out of solution.[8][9]
Solutions:
-
Maintain Temperature: If your reaction is tolerant to it, maintain a constant, gentle heat (e.g., 30-40 °C) throughout the process.[1]
-
Improve Baseline Solubility: The better solution is to increase the compound's intrinsic solubility in the system. Use the co-solvent method (Q2) to create a solvent system that can hold the required concentration at room temperature.
Q5: Does the choice of counter-ion (e.g., chloride vs. bromide vs. tosylate) make a difference in organic solvent solubility?
Yes, the counter-ion can have a significant impact on the physicochemical properties of the salt, including its solubility.[10][11]
Causality: The size, shape, and lipophilicity of the counter-ion affect the crystal lattice energy of the salt and the overall lipophilicity of the resulting ion pair.[12][13]
-
Small, "Hard" Ions (e.g., Cl⁻): Tend to form very strong, tight crystal lattices, resulting in very low solubility in organic media.
-
Large, Bulky, "Soft" Ions (e.g., Tosylate, Triflate): These ions can disrupt crystal packing and increase the overall organic character of the salt, which may lead to slightly improved solubility in some moderately polar organic solvents.[14]
However, for truly non-polar solvents, this effect is often insufficient. Converting any salt form to the free base remains the most universally effective strategy for achieving solubility in solvents like DCM, THF, or toluene.[1]
Section 3: Experimental Protocols
Protocol 1: Systematic Troubleshooting Workflow
Before starting extensive experimentation, use this logical workflow to determine the best strategy.
Caption: A decision workflow for troubleshooting solubility.
Protocol 2: Small-Scale Co-Solvent Screen
This protocol helps you determine the optimal ratio of a co-solvent needed for your reaction without wasting large amounts of material.[1]
Materials:
-
Aminomethyl phenol salt
-
Primary reaction solvent (e.g., DCM, THF)
-
Co-solvent (e.g., DMSO, DMF)
-
Multiple small (e.g., 1 mL) vials
-
Vortex mixer
-
Micropipettes
Procedure:
-
Aliquot: Place a small, known amount (e.g., 2-3 mg) of your aminomethyl phenol salt into several separate vials.
-
Add Primary Solvent: To each vial, add a fixed volume (e.g., 200 µL) of your primary reaction solvent. Vortex thoroughly and observe. Note if any dissolution occurs.
-
Titrate with Co-Solvent: For the vials where the solid remains insoluble, add the co-solvent (e.g., DMSO) dropwise in small, known increments (e.g., 10 µL at a time).
-
Vortex and Observe: After each addition, vortex the vial for 30 seconds and observe for complete dissolution.
-
Determine Ratio: Record the total volume of co-solvent required to achieve a clear solution. This provides the minimum co-solvent to primary solvent ratio needed for your target concentration.
-
Run Control: Crucially, set up a control of your main reaction containing the determined amount of co-solvent (but without the aminomethyl phenol salt) to ensure it does not negatively affect the reaction outcome.[1]
Protocol 3: In-Situ Free Base Generation Workflow
This diagram illustrates the chemical principle behind the most common solubilization technique.
Caption: Workflow for generating the soluble free base in-situ.
References
-
ACS Omega. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- Khoo, H. E., Azlan, A., Tang, S. T., & Lim, S. M. (2017). Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits. Food & nutrition research, 61(1), 1361779.
-
Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent. Retrieved from [Link]
- Al-Garni, T. S., Ismail, A. M., Al-Zaben, M., & El-Faham, A. (n.d.). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. Oriental Journal of Chemistry.
-
ResearchGate. (n.d.). Effect of salts on the solubility of phenolic compounds: Experimental measurements and modelling. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. Retrieved from [Link]
-
PubMed. (n.d.). Effects of solvent and counterion on ion pairing and observed charge states of diquaternary ammonium salts in electrospray ionization mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]
-
PubMed. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Retrieved from [Link]
-
RSC Publishing. (1953). The Degradation of Mannich Base Oxiwes. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Mannich bases – Knowledge and References. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
PubMed. (n.d.). Ion-pair partition of quarternary ammonium drugs: the influence of counter ions of different lipophilicity, size, and flexibility. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Mannich reactions in high-boiling solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of solvents on the Mannich reaction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]
-
PMC. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from [Link]
-
PubMed. (2019). The effects of pH and salts on nucleic acid partitioning during phenol extraction. Retrieved from [Link]
-
Springer. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of solvent and counterion on ion pairing and observed charge states of diquaternary ammonium salts in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion-pair partition of quarternary ammonium drugs: the influence of counter ions of different lipophilicity, size, and flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Preventing oxidation of phenolic hydroxyl groups during ligand synthesis
Topic: Preventing Oxidation of Phenolic Hydroxyl Groups
Status: Operational Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: PH-OH-OX-001
Executive Summary
You are likely here because your reaction mixture, which should be a pristine yellow or colorless solution, has turned into a dark red/brown "tar" or a black suspension. This is the hallmark of phenolic oxidation .
Phenols are electron-rich species. Under basic conditions, or in the presence of trace transition metals (Fe, Cu) and oxygen, they readily oxidize to quinones . These quinones are highly electrophilic and undergo rapid Michael additions with remaining phenols or amines, leading to complex, polymerized mixtures (often called "black tar" or "phenoquinone" complexes).
This guide provides the protocols to arrest this pathway.
Module 1: The "Black Tar" Diagnostic
Issue: "My reaction turned dark brown/black immediately upon adding the base/metal." Diagnosis: Rapid formation of ortho- or para-benzoquinones followed by polymerization.
The Mechanism of Failure
Understanding the enemy is the first step to defeating it. The oxidation pathway is self-propagating once initiated.
Caption: Figure 1.[1][2] The cascade from phenol to polymerized 'tar'. Note that the Quinone intermediate is the critical divergence point for side reactions.
Module 2: Atmosphere Control (The First Line of Defense)
Protocol: Freeze-Pump-Thaw (FPT) Degassing Applicability: Mandatory for electron-rich phenols (e.g., 3,5-di-tert-butylphenol) or when using oxidation-prone transition metals.
Nitrogen sparging (bubbling gas) is insufficient for sensitive phenolic ligand synthesis. You must remove dissolved oxygen using Henry’s Law principles via the FPT method.
Step-by-Step Protocol
-
Seal: Place solvent/reagents in a Schlenk tube. Close the stopcock.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is solid.-
Critical: Do not pump while freezing; you will condense liquid oxygen if the seal leaks.
-
-
Pump: Open the stopcock to high vacuum (
mmHg) for 5–10 minutes. -
Thaw: Close the stopcock. Remove from
and thaw in a warm water bath.-
Observation: You will see vigorous bubbling as gas escapes the melting solvent.
-
-
Repeat: Perform this cycle 3 times .
-
Backfill: After the final thaw, backfill with high-purity Argon or Nitrogen.
Caption: Figure 2. The Freeze-Pump-Thaw (FPT) workflow.[3][4][5] Three cycles are the industry standard for complete deoxygenation.
Module 3: Protecting Group Strategy
Issue: "I cannot maintain an inert atmosphere, or my reaction requires oxidative conditions elsewhere." Solution: Block the phenolic oxygen.
Choosing the wrong protecting group (PG) is a common failure point. Use this decision matrix to select a PG that survives your ligand synthesis conditions but cleaves cleanly without destroying your ligand.
Comparative Data: Common Phenolic Protecting Groups
| Protecting Group | Stability (Base) | Stability (Acid) | Stability (Oxidation) | Cleavage Reagent | Notes |
| Methyl Ether (Me) | High | High | High | Avoid unless ligand is very robust. Hard to remove. | |
| Benzyl (Bn) | High | Moderate | High | Excellent, but hydrogenation may reduce imines in Schiff bases. | |
| MOM (Methoxymethyl) | High | Low | Moderate | Dilute Acid ( | Good for base-catalyzed ligand synthesis. |
| TBS (Silyl Ether) | Moderate | Low | Moderate | Best Choice for mild deprotection. Sensitive to strong bases. |
Selection Logic
Caption: Figure 3. Decision tree for Phenolic Protecting Groups based on synthesis constraints.
Module 4: Troubleshooting Specific Workflows
Scenario A: Schiff Base (Salen) Ligand Synthesis
Context: Condensation of salicylaldehyde + diamine.[6][2]
-
Symptom: The yellow precipitate turns brown upon filtration.
-
Root Cause: Hydrolysis of the imine bond is not the issue; it is the oxidative coupling of the phenol ring, often catalyzed by trace iron in lower-grade solvents or silica gel.
-
Fix:
-
Add Antioxidant: Add 1-2 mol% of Ascorbic Acid or BHT (Butylated hydroxytoluene) to the reaction mixture if the metal complexation step is not immediate.
-
Solvent Grade: Use HPLC-grade Ethanol. Trace metal ions in technical grade solvents catalyze quinone formation.
-
Scenario B: Metal Complexation (e.g., Mn-Salen)
-
Symptom: Formation of insoluble black sludge during metalation.
-
Root Cause: The metal (e.g., Mn(OAc)2) promotes radical generation on the phenol before coordination occurs.
-
Fix:
-
Deprotonate First: Treat the ligand with 2 equivalents of mild base (e.g.,
) under Argon before adding the metal salt. This forms the phenoxide which coordinates faster than it oxidizes. -
Degas the Metal Salt: Even solid metal salts can adsorb oxygen. Dry them under vacuum at 60°C prior to use.
-
Frequently Asked Questions (FAQ)
Q: Can I use sodium borohydride (
Q: My phenol is already pink/red in the bottle. Can I use it? A: No. The color indicates quinone contamination.[7] This will act as a radical initiator and accelerate the decomposition of your product (autocatalysis).
-
Recovery: Recrystallize the phenol from hexanes or sublime it under vacuum before use.
Q: Why does my reaction work on 100mg scale but fails on 5g scale? A: Mass transfer limitations. On a large scale, degassing via sparging is inefficient, and heat transfer is slower, creating "hot spots" where oxidation accelerates. Use the Freeze-Pump-Thaw method strictly for larger scales.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley-Interscience. (Standard reference for stability profiles of MOM, Bn, and TBS groups).
-
The Schlenk Line Survival Guide . (2024). Freeze-Pump-Thaw Degassing Protocol. (Detailed SOP for inert atmosphere techniques).
-
Mechanistic Insights into the Oxidation of Substituted Phenols . Journal of the American Chemical Society, 136(1), 2014. (Elucidates the radical mechanism of phenol-to-quinone oxidation).
-
Salen Ligands and Co-Salen Complexes . BLD Pharm Technical Notes. (Overview of Salen synthesis and stability).
Sources
- 1. Salen Ligands and Co-Salen Complexes [bldpharm.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]
- 5. chamberlandresearch.com [chamberlandresearch.com]
- 6. Salen ligand - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Electrochemical Profiling: Cu(II) vs. Zn(II) Complexes with 4-Bromo-Phenolic Ligands
Topic: Electrochemical properties of Cu/Zn complexes with 4-bromo-phenolic ligands Content Type: Technical Comparison Guide
Executive Summary
This guide provides a technical comparison of Copper(II) and Zinc(II) complexes coordinated with 4-bromo-phenolic ligands (specifically Schiff bases derived from 5-bromosalicylaldehyde). While both metals form stable chelates, their electrochemical behaviors diverge fundamentally: Cu(II) exhibits quasi-reversible redox activity (
The Chemical Architecture
To understand the electrochemistry, one must first understand the coordination environment. The "4-bromo-phenolic" moiety is typically introduced via 5-bromosalicylaldehyde , where the bromine atom is located para to the phenolic oxygen, enhancing lipophilicity and modulating electronic density on the metal center.
Structural Comparison
| Feature | Cu(II) Complexes | Zn(II) Complexes |
| Electronic Config | ||
| Geometry | Distorted Square Planar or Square Pyramidal | Tetrahedral or Octahedral |
| Coordination | Typically N2O2 (Tetradentate) or NO (Bidentate) | N2O2 or NO (often polymerizes or solvates) |
| Role of Br | Induces anodic shift in redox potential (electron withdrawing) | Enhances membrane permeability (lipophilicity) |
Analyst Note: The electron-withdrawing nature of the bromine substituent on the ligand ring stabilizes the lower oxidation state Cu(I), typically shifting the reduction potential (
) to more positive values compared to non-halogenated analogues.
Electrochemical Profiling (The Core Analysis)
The following data is synthesized from cyclic voltammetry (CV) studies of Schiff base complexes in non-aqueous media (DMF/DMSO).
Mechanism of Action[2]
-
Copper (Redox Active): Undergoes a metal-centered single-electron transfer.
This process is quasi-reversible , characterized by a peak separation ( ) greater than the theoretical 59 mV, often due to structural reorganization (square planar tetrahedral) upon reduction to Cu(I). -
Zinc (Redox Inert): Zinc does not exhibit metal-centered redox peaks within the standard potential window (+1.0 to -2.0 V). Any observed peaks are attributed to ligand-centered reductions (e.g., reduction of the azomethine
bond).
Comparative Electrochemical Data
Data represents typical values vs. Ag/AgCl in DMSO/TBAP.
| Parameter | Cu(II)-5-Bromo Complex | Zn(II)-5-Bromo Complex | Free Ligand |
| -0.25 V to -0.60 V | > -1.5 V (Ligand only) | > -1.6 V | |
| -0.15 V to -0.50 V | None (Metal center) | None | |
| 100 – 250 mV | N/A | N/A | |
| ~0.8 – 0.9 (Quasi-reversible) | N/A | N/A | |
| Process Type | Metal-centered ( | Ligand-centered (Irreversible) | Irreversible |
Visualization: Redox Pathways
The following diagram illustrates the divergent pathways for Cu and Zn complexes upon electron transfer.
Caption: Cu(II) cycles between oxidation states driving ROS production, while Zn(II) remains static, engaging only in high-potential ligand reduction.
Performance Comparison: Efficacy & Application
Why does the electrochemistry matter? The redox potential directly correlates with biological cytotoxicity (IC50 values).
Anticancer Potential (ROS Generation)[6]
-
Cu(II) Advantage: The accessible
couple allows the complex to catalyze the production of Reactive Oxygen Species (ROS) inside the cell via Fenton-like chemistry. The 4-bromo substituent tunes this potential to be physiologically accessible (approx -0.4 V), maximizing oxidative stress on DNA. -
Zn(II) Alternative: Lacking redox activity, Zn(II) complexes rely on intercalation or hydrolytic cleavage of the phosphate backbone. They are generally less cytotoxic but safer for non-targeted therapies.
DNA Binding Affinity ( )
-
Cu(II): Planar geometry facilitates intercalation. Redox activity allows for oxidative DNA strand scission.
-
Zn(II): Tetrahedral geometry often hinders deep intercalation compared to planar Cu(II), resulting in lower
values unless the ligand itself is highly planar.
Stability
-
Zn(II): Higher kinetic stability; does not suffer from auto-oxidation.
-
Cu(II): Susceptible to reduction by cellular thiols (glutathione), which releases the metal ion if the chelate is not sufficiently strong (
).
Experimental Protocols
To replicate these findings, follow these standardized protocols.
A. Synthesis of Metal Complexes[2][3][4][5][6][7][8][9][10][11]
-
Ligand: Condensation of 5-bromosalicylaldehyde with a primary amine (e.g., ethylenediamine or 2-aminomethylthiophene) in refluxing ethanol (2-4h).
-
Complexation:
-
Dissolve 1 mmol Ligand in 20 mL hot ethanol.
-
Add 1 mmol Metal Salt (
or ) dissolved in 10 mL ethanol. -
Reflux for 3 hours. Precipitate forms.
-
Filter, wash with cold EtOH/Ether, and dry in vacuo.
-
B. Cyclic Voltammetry Setup
This protocol validates the quasi-reversible nature of the Cu-complex.[1][2][3]
-
Workstation: Potentiostat/Galvanostat (e.g., Autolab or CH Instruments).
-
Cell Config: Three-electrode system.
-
Working: Glassy Carbon Electrode (GCE), polished with 0.05
alumina. -
Reference: Ag/AgCl (saturated KCl).
-
Counter: Platinum wire.
-
-
Solution:
-
Solvent: DMSO or DMF (Spectroscopic grade).
-
Concentration:
M Complex. -
Electrolyte:[4] 0.1 M Tetrabutylammonium perchlorate (TBAP).
-
-
Parameters:
-
Window: +1.0 V to -1.5 V.
-
Scan Rate: Variable (25, 50, 100, 200 mV/s) to determine diffusion control (
vs ).
-
-
Deoxygenation: Purge with
gas for 15 mins prior to scan.
Workflow Visualization
Caption: Step-by-step workflow from synthesis to electrochemical and biological validation.
References
-
El-Sherif, A. A., & Eldebss, T. M. A. (2011).[5] Synthesis, spectral characterization, solution equilibria, in vitro antibacterial and cytotoxic activities of Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) complexes with Schiff base derived from 5-bromosalicylaldehyde and 2-aminomethylthiophene.[5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Kulandaisamy, A., et al. (2012). Synthesis, spectral characterization, redox and biological screening studies of Schiff base transition metal complexes. International Journal of ChemTech Research.
-
Vazquez, A., et al. (2025). Physical properties and cytotoxicity of Cu(II) and Zn(II) complexes with a TMS-substituted indolo[2,3-c]quinoline-derived Schiff base. Dalton Transactions.
-
Hassan, A., et al. (2023). Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes Derived from 5-Bromo-2-((cyclopentylimino)methyl)phenol.[6] Acta Chimica Slovenica.
-
Cañete, A., et al. (2004). Electrochemical studies of copper(II) complexes with Schiff-base ligands derived from 5-bromo-salicylaldehyde. Journal of the Chilean Chemical Society.
Sources
- 1. Synthesis, Structural Characterisation, and Electrochemical Properties of Copper(II) Complexes with Functionalized Thiosemicarbazones Derived from 5-Acetylbarbituric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. chemijournal.com [chemijournal.com]
- 4. Insights into Structure and Biological Activity of Copper(II) and Zinc(II) Complexes with Triazolopyrimidine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectral characterization, solution equilibria, in vitro antibacterial and cytotoxic activities of Cu(II), Ni(II), Mn(II), Co(II) and Zn(II) complexes with Schiff base derived from 5-bromosalicylaldehyde and 2-aminomethylthiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses, Characterization, Crystal Structures and Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes Derived from 5-Bromo-2-((cychlopentylimino)methyl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
